(1H-Imidazol-2-yl)-1H-pentazole
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Overview
Description
(1H-Imidazol-2-yl)-1H-pentazole is a compound that features a unique combination of an imidazole ring and a pentazole ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pentazole is a five-membered ring composed entirely of nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pentazole ring can be introduced through nucleophilic substitution reactions involving azide precursors .
Industrial Production Methods: Industrial production of (1H-Imidazol-2-yl)-1H-pentazole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazol-2-yl)-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole or pentazole rings .
Scientific Research Applications
(1H-Imidazol-2-yl)-1H-pentazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The pentazole ring, being rich in nitrogen, can participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity .
Comparison with Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its biological activity.
Tetrazole: A five-membered ring with four nitrogen atoms, used in pharmaceuticals and materials science.
Uniqueness: (1H-Imidazol-2-yl)-1H-pentazole is unique due to the presence of both imidazole and pentazole rings, offering a combination of properties from both structures. This dual-ring system provides enhanced reactivity and potential for diverse applications compared to its simpler counterparts .
Properties
CAS No. |
652148-73-7 |
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Molecular Formula |
C3H3N7 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)pentazole |
InChI |
InChI=1S/C3H3N7/c1-2-5-3(4-1)10-8-6-7-9-10/h1-2H,(H,4,5) |
InChI Key |
QTOUTKQYVUAOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)N2N=NN=N2 |
Origin of Product |
United States |
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